molecular formula C15H17ClN2O3S B11027306 2-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-1,3-thiazole-4-carboxamide

2-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-1,3-thiazole-4-carboxamide

Cat. No.: B11027306
M. Wt: 340.8 g/mol
InChI Key: ZOGJWMOJRVATCK-UHFFFAOYSA-N
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Description

2-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-1,3-thiazole-4-carboxamide is a synthetic organic compound with a complex structure It is characterized by the presence of a thiazole ring, a chloro group, and a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-1,3-thiazole-4-carboxamide typically involves multiple steps. One common method starts with the reaction of 2-chloro-3,4-dimethoxyacetophenone with ammonia or ethylamine, followed by hydrogenation or hydroboration reduction to obtain the intermediate product . This intermediate is then subjected to further reactions to introduce the thiazole ring and the carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions can enhance yield and purity. Specific details on industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using common reducing agents like hydrogen gas or sodium borohydride.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various functional groups.

Scientific Research Applications

2-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-1,3-thiazole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to specific receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-1,3-thiazole-4-carboxamide is unique due to the presence of the thiazole ring, which imparts distinct chemical properties and potential biological activities. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H17ClN2O3S

Molecular Weight

340.8 g/mol

IUPAC Name

2-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-1,3-thiazole-4-carboxamide

InChI

InChI=1S/C15H17ClN2O3S/c1-9-13(18-15(16)22-9)14(19)17-7-6-10-4-5-11(20-2)12(8-10)21-3/h4-5,8H,6-7H2,1-3H3,(H,17,19)

InChI Key

ZOGJWMOJRVATCK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(S1)Cl)C(=O)NCCC2=CC(=C(C=C2)OC)OC

Origin of Product

United States

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